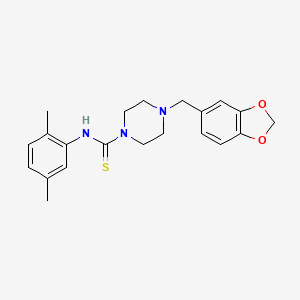
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one
Overview
Description
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of the kava plant (Piper methysticum). It has been traditionally used in the South Pacific for its sedative and anxiolytic effects. In recent years, flavokawain A has gained attention for its potential as a therapeutic agent due to its various biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through a domino reaction sequence involving demethylation, delactonization, elimination, lactonization, and decarboxylation, as demonstrated by Svinyarov and Bogdanov (2015) (Svinyarov & Bogdanov, 2015).
Crystal Structure Analysis : Watson et al. (1991) analyzed the crystal structure of a similar flavone, detailing the planarity of its ring system and the orientation of its methyl groups, which provides insights into the structural properties of related compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Biological Activity and Molecular Interactions
COX-2 Inhibition : Kamal Rullah et al. (2015) characterized a structurally similar compound for its COX-2 inhibitory activity, providing insights into potential anti-inflammatory applications (Rullah et al., 2015).
Aldose Reductase Inhibitory Activity : Igarashi et al. (2005) synthesized a sulfur-analogue of a similar compound, which showed aldose reductase inhibitory activity, suggesting potential applications in managing complications related to diabetes (Igarashi et al., 2005).
Chemical Modifications and Derivatives
Derivative Synthesis : Santos, Silva, and Cavaleiro (2009) described the synthesis of polyhydroxylated derivatives starting from structurally similar compounds, which can lead to the development of new chemical entities with varied applications (Santos, Silva, & Cavaleiro, 2009).
Molecular Characterization and Antioxidant Activity : A study by Yang et al. (2018) on a new homoisoflavone derivative from Portulaca oleracea L. demonstrated antioxidant activities, highlighting the potential of similar compounds in oxidative stress management (Yang, Ying, Liu, Ying, & Yang, 2018).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,18-19,21H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNVRFWIUJTITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-bromophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030856.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)
![N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6030894.png)
![N-[4-(benzoylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6030902.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6030907.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6030913.png)
![{3-benzyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6030914.png)

![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)
![5-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6030942.png)
